molecular formula C10H13NO2S B13221188 4-(Thiophen-3-YL)piperidine-2-carboxylic acid

4-(Thiophen-3-YL)piperidine-2-carboxylic acid

Cat. No.: B13221188
M. Wt: 211.28 g/mol
InChI Key: XKBHFTPTWKYBLW-UHFFFAOYSA-N
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Description

4-(Thiophen-3-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a thiophene moiety at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-YL)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thiophene derivatives with piperidine derivatives under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine-2-carboxylic alcohol or aldehyde.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-YL)piperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Thiophen-3-YL)piperidine-2-carboxylic acid is unique due to its combined structural features of both thiophene and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-thiophen-3-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-5-7(1-3-11-9)8-2-4-14-6-8/h2,4,6-7,9,11H,1,3,5H2,(H,12,13)

InChI Key

XKBHFTPTWKYBLW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C2=CSC=C2)C(=O)O

Origin of Product

United States

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